Cas no 82-11-1 ((6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one)
![(6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one structure](https://it.kuujia.com/scimg/cas/82-11-1x500.png)
82-11-1 structure
Nome del prodotto:(6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one
(6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one
- (6aS-cis)-6a,14a-Dihydro-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-10H-bis(1)benzopyrano[3,4-b:6',7'-e]pyran-14(6H)-one
- 10H-Bis(1)benzopyrano(3,4-b:6',7'-e)pyran-14(6H)-one, 6a,14a-dihydro-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-, (6aS-cis)-
- 82-11-1
- DTXSID101002363
- SCHEMBL5699248
- 13-Hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-[1]benzopyrano[4',3':5,6]pyrano[3,2-g][1]benzopyran-14(6H)-one
-
- Inchi: InChI=1S/C23H22O7/c1-23(2)6-5-11-14(30-23)9-17-20(21(11)24)22(25)19-12-7-15(26-3)16(27-4)8-13(12)28-10-18(19)29-17/h5-9,18-19,24H,10H2,1-4H3
- Chiave InChI: MTTUVGLGBORPBI-UHFFFAOYSA-N
- Sorrisi: COc1cc2OCC3Oc4cc5OC(C)(C)C=Cc5c(O)c4C(=O)C3c2cc1OC |c:16|
Proprietà calcolate
- Massa esatta: 410.137
- Massa monoisotopica: 410.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 2
- Complessità: 706
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 83.4Ų
Proprietà sperimentali
- Densità: 1.312
- Punto di ebollizione: 588.5°C at 760 mmHg
- Punto di infiammabilità: 205.6°C
- Indice di rifrazione: 1.6
(6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one Letteratura correlata
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
82-11-1 ((6aS,14aS)-13-hydroxy-2,3-dimethoxy-10,10-dimethyl-6a,14a-dihydro-10H-chromeno[3,4-b]pyrano[3,2-g]chromen-14(6H)-one) Prodotti correlati
- 1890913-90-2(1-4-(pyrrolidin-1-yl)phenylcyclopropane-1-carbaldehyde)
- 1545165-13-6(1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone)
- 2137567-88-3(Propanoic acid, 3-[bis(2-hydroxyethyl)amino]-2,2-difluoro-)
- 400090-90-6(2-(3-nitrobenzenesulfonamido)benzoic acid)
- 1361583-78-9(2-(Perchlorophenyl)-5-(trifluoromethyl)pyridine-3-methanol)
- 1379313-53-7(METHYL 2-(2,3,6-TRIFLUOROPHENYL)ACETATE)
- 1000341-93-4(4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine)
- 1272925-81-1(1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidin-3-ol)
- 2171670-14-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3-hydroxypyrrolidin-1-yl)-5-oxopentanoic acid)
- 1352881-82-3(5-Bromo-3-iodopyrazolo[1,5-a]pyridine)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
